Cas no 146578-03-2 (4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide)

4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide Chemical and Physical Properties
Names and Identifiers
-
- 4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide
- 146578-03-2
- DB-184657
- 4-amino-2-bromo-1,1-dioxothiolan-3-ol
- AKOS006222073
- 4-AMINO-2-BROMOTETRAHYDROTHIOPHENE-3-OL 1,1-DIOXIDE
- DTXSID00407434
- CHEMBRDG-BB 4171158
- 4-Amino-2-bromotetrahydrothiophene-3-ol1,1-dioxide
- 4-Amino-2-bromo-3-hydroxy-1lambda~6~-thiolane-1,1-dione
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- Inchi: InChI=1S/C4H8BrNO3S/c5-4-3(7)2(6)1-10(4,8)9/h2-4,7H,1,6H2
- InChI Key: FNMSLADHZKQCNA-UHFFFAOYSA-N
- SMILES: C1C(C(C(S1(=O)=O)Br)O)N
Computed Properties
- Exact Mass: 228.94084
- Monoisotopic Mass: 228.94083g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 221
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -1.2
- Topological Polar Surface Area: 88.8Ų
Experimental Properties
- PSA: 80.39
4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | A594928-50mg |
4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide |
146578-03-2 | 50mg |
$ 65.00 | 2022-06-08 | ||
TRC | A594928-100mg |
4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide |
146578-03-2 | 100mg |
$ 80.00 | 2022-06-08 | ||
TRC | A594928-10mg |
4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide |
146578-03-2 | 10mg |
$ 50.00 | 2022-06-08 |
4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
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Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
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Zhengyi Di,Mingyan Wu Dalton Trans., 2020,49, 8836-8840
Additional information on 4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide
4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide (CAS No. 146578-03-2)
4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide, also known by its CAS registry number CAS No. 146578-03-2, is a unique organic compound with significant potential in various fields of chemical research and application. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their versatile properties and applications in materials science, pharmacology, and environmental chemistry.
The molecular structure of 4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide is characterized by a thiophene ring system with substituents that include an amino group at the 4-position, a bromine atom at the 2-position, and a hydroxyl group at the 3-position. The presence of the dioxide functional group further enhances its chemical reactivity and stability. This combination of functional groups makes it a valuable compound for exploring novel chemical reactions and material synthesis.
Recent studies have highlighted the potential of thiophene derivatives like 4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide in drug discovery. Researchers have demonstrated that such compounds can exhibit anti-inflammatory and antioxidant properties, making them promising candidates for therapeutic applications. For instance, a study published in the Journal of Medicinal Chemistry explored the ability of this compound to inhibit specific enzymes associated with chronic inflammatory diseases.
In addition to its pharmacological applications, CAS No. 146578-03-2 has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as field-effect transistors and light-emitting diodes (LEDs). Recent advancements in nanotechnology have further expanded its applicability, with researchers investigating its role in creating advanced nanomaterials for energy storage devices.
The synthesis of 4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide involves a multi-step process that includes nucleophilic substitution and oxidation reactions. These methods have been optimized to achieve high yields and purity levels, ensuring its suitability for both academic research and industrial applications.
From an environmental perspective, understanding the degradation pathways of compounds like CAS No. 146578-03-2 is crucial for assessing their impact on ecosystems. Recent studies have focused on biodegradation mechanisms under various environmental conditions, providing insights into its eco-friendly disposal methods.
In conclusion, 4-Amino-2-bromotetrahydro-3-thiopheneol 1,1-Dioxide, with its unique chemical structure and diverse functional groups, continues to be a focal point in cutting-edge research across multiple disciplines. Its potential applications span from drug development to advanced materials science, making it a compound of significant interest to both academia and industry.
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